molecular formula C19H24N2O2 B6943402 N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline

N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline

Cat. No.: B6943402
M. Wt: 312.4 g/mol
InChI Key: UXKXNBBVXFKXQP-UHFFFAOYSA-N
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Description

N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline is a complex organic compound characterized by its unique structural features, including a cyclobutyl ring, a pyridine moiety, and an aniline group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(2)23-19-10-17(11-19)21-16-6-3-7-18(9-16)22-13-15-5-4-8-20-12-15/h3-9,12,14,17,19,21H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKXNBBVXFKXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)NC2=CC(=CC=C2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene under UV light or thermal conditions.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction using propan-2-ol and an appropriate leaving group, such as a halide.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

    Formation of the Aniline Group: The aniline group can be introduced through a reductive amination reaction involving a nitro compound and a reducing agent like hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an aniline group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-2-ylmethoxy)aniline: Similar structure but with a different position of the pyridine moiety.

    N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-4-ylmethoxy)aniline: Another positional isomer with the pyridine moiety at the 4-position.

Uniqueness

N-(3-propan-2-yloxycyclobutyl)-3-(pyridin-3-ylmethoxy)aniline is unique due to its specific structural arrangement, which may confer distinct biological activities compared to its isomers. The position of the pyridine moiety can significantly influence the compound’s interaction with molecular targets and its overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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